4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid
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Description
4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid is a useful research compound. Its molecular formula is C16H11N5O4S and its molecular weight is 369.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
Tetrazole derivatives are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Biochemical Pathways
It is known that tetrazole derivatives can affect various biochemical pathways due to their wide range of biological properties .
Pharmacokinetics
It is suggested that the synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants .
Result of Action
It is known that tetrazole derivatives can have a wide range of biological properties, suggesting that they could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
4-[[1-(4-cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4S/c17-9-11-3-7-14(8-4-11)21-16(18-19-20-21)26(24,25)10-12-1-5-13(6-2-12)15(22)23/h1-8H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRJLOLIZMLWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NN=NN2C3=CC=C(C=C3)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.